

Application Note: HPLC Method for Phaseollidin Hydrate

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Compound of Interest

Compound Name: Phaseollidin hydrate

Cat. No.: B135258

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1. Introduction

Phaseollidin is a pterocarpan, a class of isoflavonoids, known for its potential biological activities.^[1] For accurate quantification in various matrices, a reliable analytical method is essential. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of **phaseollidin hydrate**. The stability of hydrated forms of active pharmaceutical ingredients (APIs) can be influenced by factors such as temperature, humidity, and solvent composition, making a robust analytical method critical.^{[2][3]}

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-25 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	25 $^{\circ}$ C
Detection Wavelength	285 nm
Run Time	25 minutes

3. Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Parameter	Result
Linearity (R^2)	> 0.999
Range	1 - 100 μ g/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 μ g/mL
Limit of Quantitation (LOQ)	0.3 μ g/mL
Specificity	No interference from blank and placebo

Experimental Protocols

1. Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **phaseollidin hydrate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a solid dosage form is provided below.

- Weigh and finely powder a representative number of units.
- Transfer an amount of powder equivalent to 10 mg of **phaseollidin hydrate** into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with methanol and mix thoroughly.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.

3. Chromatographic Procedure

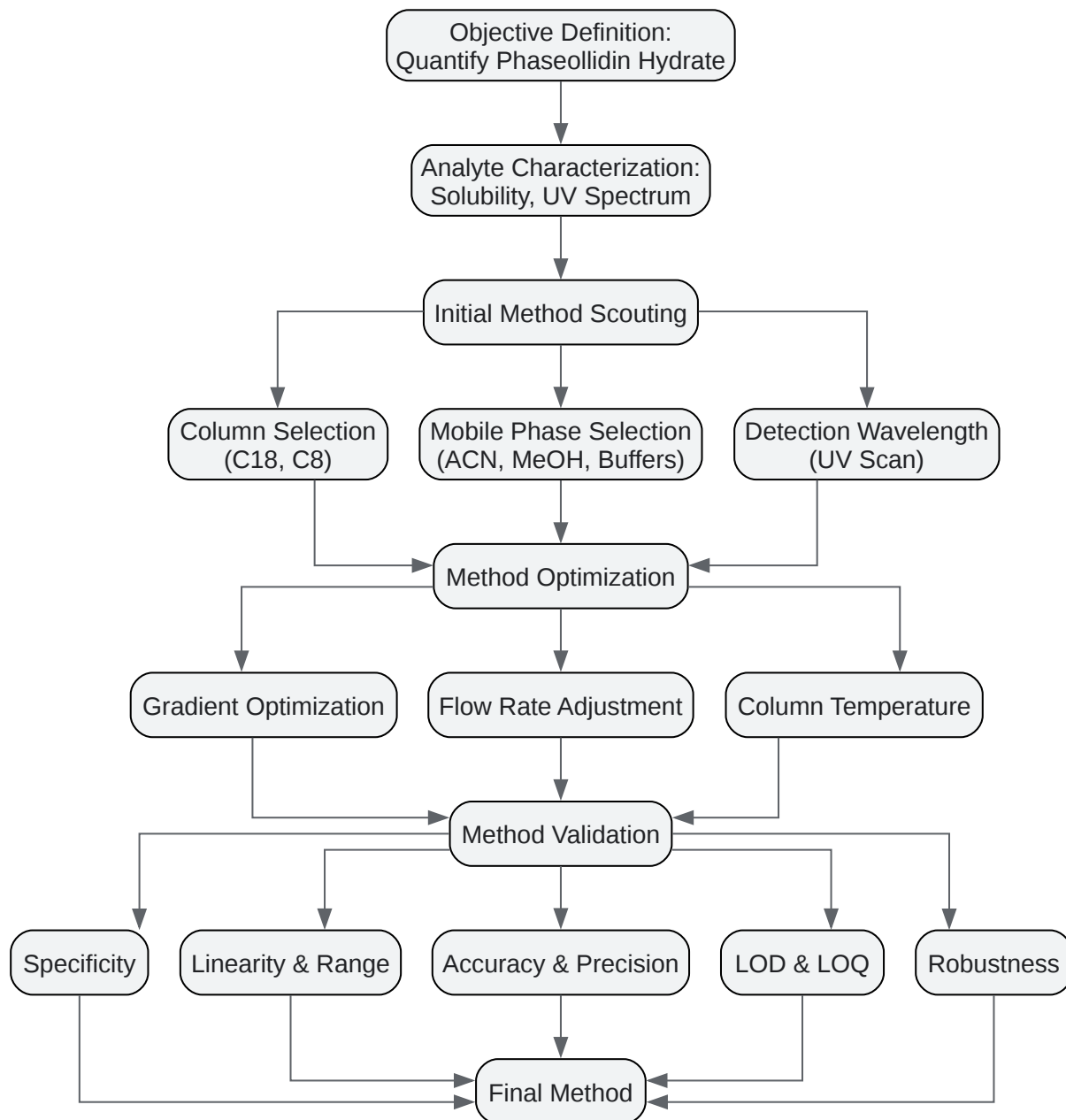
- Set up the HPLC system with the chromatographic conditions specified in the table above.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject 10 µL of the blank (methanol), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and integrate the peak area for phaseollidin.

4. Data Analysis

- Identification: The retention time of the peak in the sample chromatogram should match that of the standard.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **phaseollidin hydrate** in the sample by interpolating its peak area on the calibration curve.

Method Development Workflow

The development of this HPLC method followed a systematic approach to optimize the separation and detection of **phaseollidin hydrate**.

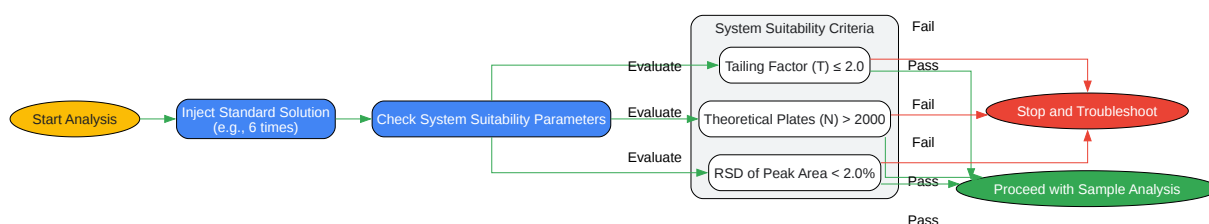


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Caption: Workflow for HPLC Method Development.

Logical Relationship for System Suitability

To ensure the continued performance of the HPLC system, a set of system suitability tests should be performed before each analytical run.



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Caption: System Suitability Test Logic.

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References

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- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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